2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Catalog No.
S13588276
CAS No.
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxyli...

Product Name

2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

IUPAC Name

2-methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-9-5-3-4-6-11(9)13(12(14)15)8-7-10(13)2/h3-6,10H,7-8H2,1-2H3,(H,14,15)

InChI Key

BJBRSOLSRXRMKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CC=C2C)C(=O)O

2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by its cyclobutane ring structure, which is a four-membered carbon ring. The compound features a carboxylic acid functional group (-COOH) and an aromatic substituent, specifically a 2-methylphenyl group. This structural configuration provides unique chemical properties and potential biological activities. The presence of both aliphatic and aromatic components in its structure contributes to its reactivity and interaction with various biological systems.

The chemical behavior of 2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid includes several types of reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or additional carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylic acid into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid site or the aromatic ring, allowing for the formation of various derivatives.
  • Hydrolysis: In the presence of acids or bases, hydrolysis can yield the original carboxylic acid and amine components from their derivatives.

The synthesis of 2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through various methods:

  • Cycloaddition Reactions: The cyclobutane ring can be formed via [2+2] cycloaddition reactions involving alkenes.
  • Functional Group Introduction:
    • The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under specific conditions.
    • Aromatic substitution can introduce the 2-methylphenyl group through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
  • Final Modifications: Additional steps may include purification processes such as chromatography to isolate the desired product from reaction mixtures.

2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid may have applications in:

  • Pharmaceutical Development: As a potential lead compound for drug design due to its unique structure and possible biological activities.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its derivatives could be explored for use in polymers or other materials due to their unique properties.

Interaction studies for 2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid are necessary to understand its potential biological effects. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems and its effects on metabolic pathways.
  • Toxicity Assessments: Evaluating any toxicological effects through in vitro and in vivo studies to determine safety profiles .

Several compounds share structural similarities with 2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methylcyclobutane-1-carboxylic acidContains a cyclobutane ringSimpler structure, fewer substituents
2-Methylbenzoic acidAromatic ring with a carboxylic groupLacks cyclobutane structure
3-Methylcyclopentane-1-carboxylic acidCyclopentane ringDifferent ring size, affects reactivity
4-Methylphenylacetic acidPhenolic structureMore polar due to additional functional groups

These compounds illustrate varying degrees of complexity and functionality compared to 2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid, highlighting its unique combination of cyclic and aromatic features which may influence both chemical reactivity and biological activity.

Cyclobutane Ring System and Strain Effects

The cyclobutane ring in 2-methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain increases the ring’s reactivity, enabling participation in [2+2] cycloadditions and hydrogenation reactions. For example, studies on analogous cyclobutane β-amino acids demonstrate that ring strain facilitates stereocontrolled transformations, such as Michael additions, to generate peptidomimetic structures. The rigidity of the cyclobutane skeleton also restricts conformational flexibility, influencing the compound’s interactions with biological targets.

Carboxylic Acid Functional Group

The carboxylic acid moiety enhances solubility in polar solvents and enables hydrogen bonding, which is critical for crystallization and intermolecular interactions. In cyclobutane dicarboxylic acids, such as 1,1-cyclobutanedicarboxylic acid, the dual carboxyl groups allow coordination with metal ions, forming complexes with applications in catalysis and materials science. For 2-methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid, the carboxylic acid group may similarly participate in acid-base reactions or serve as a synthetic handle for further derivatization.

Aromatic Substituent Effects

The 2-methylphenyl group introduces steric hindrance and π-π stacking capabilities. The ortho-methyl group on the aromatic ring creates a crowded environment, potentially slowing reaction kinetics at the cyclobutane core. Comparative studies of positional isomers, such as 3-methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid, reveal that substituent placement significantly alters melting points and solubility profiles. For instance, the ortho-substituted isomer exhibits lower solubility in nonpolar solvents compared to para-substituted analogs due to increased molecular asymmetry.

Table 1: Structural Comparison of Cyclobutane Carboxylic Acid Derivatives

CompoundKey FeaturesUnique Properties
1,1-Cyclobutanedicarboxylic acidTwo carboxyl groupsForms metal-organic frameworks
2-Methylbenzoic acidAromatic carboxyl groupLacks ring strain
3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acidMeta-substituted aromatic groupHigher polarity than ortho isomer

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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